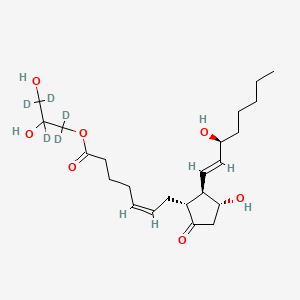

Prostaglandin E2-1-glyceryl ester-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C23H38O7 |

|---|---|

Molekulargewicht |

431.6 g/mol |

IUPAC-Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1/i15D2,16D2,18D |

InChI-Schlüssel |

RJXVYMMSQBYEHN-OIDPAJOKSA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Prostaglandin E2-1-glyceryl ester-d5: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Prostaglandin (B15479496) E2-1-glyceryl ester-d5 (PGE2-1-glyceryl ester-d5). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the compound's structural characteristics, outlines a plausible synthetic pathway with experimental protocols, and explores the relevant biological signaling pathways.

Chemical Structure and Properties

Prostaglandin E2-1-glyceryl ester-d5 is the deuterium-labeled form of Prostaglandin E2-1-glyceryl ester. The introduction of five deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantification of the endogenous, non-deuterated compound in biological samples using mass spectrometry-based methods.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Formal Name | 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid, 1-glyceryl ester-d5 | [2] |

| Molecular Formula | C₂₃H₃₃D₅O₇ | [3] |

| Formula Weight | 431.6 g/mol | [3] |

| Purity | ≥98% (Prostaglandin E2-1-glyceryl ester) | [3] |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d5); ≤1% d0 | [3] |

| Formulation | A solution in acetonitrile | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 2 years | [3] |

Synthesis of this compound

Biosynthesis Overview

In biological systems, Prostaglandin E2-1-glyceryl ester is synthesized from the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG).[4] The enzyme cyclooxygenase-2 (COX-2) catalyzes the conversion of 2-AG to Prostaglandin H2-glyceryl ester (PGH2-G), which is then further metabolized by specific synthases to yield various prostaglandin glyceryl esters, including PGE2-G.[5][6]

Figure 1: Biosynthetic pathway of Prostaglandin E2-1-glyceryl ester.

Proposed Chemical Synthesis Workflow

The chemical synthesis would likely follow a multi-step process, beginning with a well-established total synthesis of Prostaglandin E2, such as the Corey synthesis.[7] This would be followed by an esterification reaction with commercially available deuterated glycerol.

Figure 2: Proposed workflow for the chemical synthesis of PGE2-1-glyceryl ester-d5.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis. Specific reaction conditions, such as temperature, reaction time, and choice of reagents, may require optimization.

Protocol 1: Synthesis of Prostaglandin E2

The total synthesis of Prostaglandin E2 is a complex process with numerous published routes. The Corey synthesis is a classic and widely cited method.[7][8] This multi-step synthesis typically starts from simple, commercially available precursors and involves key steps such as Diels-Alder reaction, Baeyer-Villiger oxidation, and Wittig reaction to construct the characteristic five-membered ring and the two side chains of the prostaglandin molecule. For detailed step-by-step procedures, consulting original literature on prostaglandin synthesis is recommended.[9][10][11]

Protocol 2: Esterification of Prostaglandin E2 with Glycerol-d5

This procedure is adapted from general esterification methods.[12][13]

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Prostaglandin E2 (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide).

-

Addition of Reagents: To the solution, add glycerol-d5 (1.1 to 1.5 equivalents). Subsequently, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). Wash the filtrate with a mild acid (e.g., 5% HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by high-performance liquid chromatography (HPLC) to yield the pure this compound.

Table 2: Hypothetical Quantitative Data for Esterification

| Parameter | Expected Value |

| Reaction Yield | 60-80% |

| Purity (post-purification) | >98% |

| Characterization | Confirmation by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry |

Note: These are estimated values and actual results may vary depending on the specific reaction conditions and purification methods used.

Signaling Pathways

Prostaglandin E2 and its glyceryl ester are biologically active molecules that exert their effects through interactions with specific receptors.

Prostaglandin E2 Signaling

Prostaglandin E2 signals through four G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different G proteins and activate distinct downstream signaling cascades.[14]

Figure 3: Simplified signaling pathways of Prostaglandin E2 receptors.

Prostaglandin E2-1-glyceryl ester Signaling

Prostaglandin E2-1-glyceryl ester has been identified as a ligand for the CB1 cannabinoid receptor.[15] Additionally, it has been shown to be an agonist of the nucleotide receptor P2Y6, leading to the mobilization of intracellular calcium.[5][16]

Figure 4: Signaling pathways of Prostaglandin E2-1-glyceryl ester.

Conclusion

This compound is a critical tool for the accurate quantification of its endogenous counterpart, playing a significant role in endocannabinoid and prostanoid research. While its direct chemical synthesis is not widely published, a robust synthetic strategy can be developed based on established prostaglandin chemistry. Understanding its structure and synthesis, along with its biological signaling pathways, is essential for advancing research in areas such as inflammation, pain, and cancer. This guide provides a foundational resource for scientists and researchers working with this important molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pnas.org [pnas.org]

- 6. Synthesis of prostaglandin E2 ethanolamide from anandamide by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. synarchive.com [synarchive.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Prostaglandin E2 glycerol ester, an endogenous COX-2 metabolite of 2-arachidonoylglycerol, induces hyperalgesia and modulates NFkappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin E2-1-glyceryl ester-d5: A Technical Guide to its Discovery, Analysis, and Role in Bioactive Lipid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2-1-glyceryl ester (PGE2-G) is a bioactive lipid that has emerged from the intersection of two major signaling pathways: the prostanoid and the endocannabinoid systems. Its discovery has unveiled a new layer of complexity in how these systems interact to modulate physiological and pathological processes, particularly inflammation and pain.[1][2] The study of such endogenous compounds relies heavily on precise and accurate quantification, a task complicated by their low concentrations in complex biological matrices.

This technical guide focuses on Prostaglandin E2-1-glyceryl ester-d5 (PGE2-G-d5), a deuterated isotopologue of the endogenous PGE2-G.[3] While PGE2-G-d5 itself is not biologically active, it is an indispensable tool in modern analytical chemistry. As a stable isotope-labeled internal standard, it is critical for the accurate quantification of endogenous PGE2-G using mass spectrometry-based techniques.[4] This document provides an in-depth overview of the discovery of PGE2-G, its biochemical synthesis and signaling, and the pivotal role of PGE2-G-d5 in its analytical determination.

Discovery and History

The discovery of PGE2-G is intrinsically linked to the research on 2-arachidonoylglycerol (B1664049) (2-AG), a primary endogenous cannabinoid.[5][6] Initially isolated from the porcine brain, 2-AG was identified as a natural ligand for the cannabinoid receptor CB1.[5][7] Further research revealed that 2-AG is not only a signaling molecule in its own right but also a substrate for other enzymatic pathways.

A significant breakthrough came with the finding that cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) from arachidonic acid, can also metabolize 2-AG.[8][9] This COX-2-mediated oxidation of 2-AG leads to the formation of a new class of compounds: prostaglandin glycerol (B35011) esters (PG-Gs).[1][9] Among these, PGE2-G was identified as a prominent product.[5][8] This discovery demonstrated a direct biochemical link between the endocannabinoid and prostaglandin pathways, suggesting that the biological effects of 2-AG could be mediated in part by its downstream metabolites.[1][8]

Subsequent studies have shown that PGE2-G is biologically active, exhibiting pro-inflammatory and hyperalgesic (pain-sensitizing) effects.[8][10] These actions are distinct from its precursor, 2-AG, and appear to be mediated by unique signaling mechanisms, potentially involving a novel, uncharacterized receptor or the nucleotide receptor P2Y6.[8][9][11]

It is important to note that the initially formed 2-glyceryl ester of PGE2 rapidly equilibrates to the more stable 1-glyceryl ester form in aqueous media, resulting in a mixture that is predominantly the 1-isomer.[5][6][7] Therefore, in biological systems and for analytical purposes, PGE2-1-glyceryl ester is the primary species of interest.

Biochemical Synthesis and Signaling Pathways

The formation of PGE2-G is a multi-step enzymatic process that begins with the endocannabinoid 2-AG.

-

2-AG as a Substrate: The endocannabinoid 2-arachidonoylglycerol (2-AG) serves as the initial substrate.[8]

-

COX-2 Oxygenation: In a reaction parallel to its conversion of arachidonic acid, the COX-2 enzyme oxygenates 2-AG to produce the intermediate PGH2-glyceryl ester (PGH2-G).[9]

-

Isomerization: Specific prostaglandin H2 isomerases, such as prostaglandin E synthases (PGES), then convert PGH2-G into PGE2-glyceryl ester (PGE2-G).[5][12]

PGE2-G has been shown to elicit cellular responses independently of its hydrolysis to PGE2. It can trigger a rapid, concentration-dependent increase in intracellular calcium (Ca2+) and stimulate the production of inositol (B14025) 1,4,5-trisphosphate (IP3), activating protein kinase C (PKC).[9] This suggests that PGE2-G may act through its own G protein-coupled receptor (GPCR).[9][11] One study has identified the nucleotide receptor P2Y6 as a specific target for PGE2-G, activated at picomolar concentrations.[11]

Quantitative Data

Quantitative analysis has been crucial in understanding the physiological relevance of PGE2-G. Its concentration can vary significantly depending on the tissue and the inflammatory state. The development of sensitive UPLC-MS/MS methods has enabled the detection of these lipids in the femtomole range.[13]

| Parameter | Value | Cell/Tissue Context | Reference |

| EC50 (Ca²⁺ Mobilization) | 150 nM | NG108-15 cells | [14] |

| EC50 (P2Y6 Activation) | ~1 pM | Heterologous expression systems | [11] |

| Plasma Half-life (rat) | 14 seconds | Rat plasma | [14] |

| Plasma Half-life (human) | 10 minutes | Human plasma | [14] |

This table summarizes key quantitative parameters reported for PGE2-G. EC50 values represent the concentration required to elicit a half-maximal response.

Experimental Protocols

The accurate measurement of endogenous PGE2-G is highly dependent on robust analytical methods, for which PGE2-G-d5 is an essential component.[3][15]

Protocol 1: General Method for Quantification of PGE2-G in Biological Samples using Stable Isotope Dilution LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of PGE2-G from a biological matrix (e.g., cell lysate, plasma, tissue homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Internal Standard Spiking:

-

Thaw biological samples on ice to minimize degradation.

-

To a precisely measured aliquot of the sample (e.g., 100 µL plasma or 1 mg protein from homogenate), add a known, fixed amount of PGE2-G-d5 internal standard solution (e.g., 500 pg in methanol).[16] The amount should be comparable to the expected endogenous levels.

-

Immediately add 4 volumes of ice-cold methanol (B129727) to precipitate proteins and quench enzymatic activity.

-

Vortex thoroughly and incubate at -20°C for at least 2 hours to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.

2. Solid-Phase Extraction (SPE) for Lipid Mediator Enrichment:

-

Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially washing with methanol followed by water.[17][18]

-

Acidify the supernatant from step 1 to a pH of ~3.5 with a dilute acid (e.g., 0.1% acetic acid).

-

Load the acidified supernatant onto the conditioned C18 cartridge.

-

Wash the cartridge with a low-organic solvent (e.g., 15% methanol in water) to remove polar interferences.

-

Elute the lipid mediators, including PGE2-G and PGE2-G-d5, with a high-organic solvent such as methanol or methyl formate.[17]

3. Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[17] Avoid high temperatures to prevent degradation.

-

Reconstitute the dried residue in a small, precise volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).

4. LC-MS/MS Analysis:

-

Chromatography: Perform reverse-phase liquid chromatography (e.g., using a C18 column) to separate PGE2-G from other lipids and isomers. A typical gradient would run from a polar mobile phase (e.g., water with 0.01% acetic acid) to a non-polar mobile phase (e.g., methanol with 0.01% acetic acid).[17]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for both endogenous PGE2-G and the PGE2-G-d5 internal standard.

- Example MRM transition for PGE2-G: [M-H]⁻ → specific fragment ion.

- Example MRM transition for PGE2-G-d5: [M+4-H]⁻ or [M+5-H]⁻ → corresponding specific fragment ion (shifted by the mass of the deuterium (B1214612) atoms).

-

Quantification: The peak area of the endogenous PGE2-G is measured and compared to the peak area of the known amount of PGE2-G-d5 internal standard. The concentration of endogenous PGE2-G is calculated based on the ratio of these peak areas relative to a standard curve generated with known amounts of non-labeled PGE2-G and a fixed amount of the internal standard.

Conclusion

Prostaglandin E2-1-glyceryl ester stands as a key example of the intricate cross-talk between major lipid signaling networks. Its discovery has broadened our understanding of inflammation and pain, highlighting a pathway where an endocannabinoid is converted into a pro-inflammatory prostanoid. The ongoing investigation into its unique biological activities and receptors promises to uncover new therapeutic targets.

This research would not be possible without the use of analytical tools like this compound. As a stable isotope-labeled internal standard, it provides the necessary precision and accuracy for LC-MS/MS-based quantification, enabling researchers to reliably measure this low-abundance lipid mediator in complex biological systems. The continued application of these sophisticated analytical techniques is essential for fully elucidating the role of PGE2-G and other endocannabinoid metabolites in health and disease.

References

- 1. Controlling 2-arachidonoylglycerol metabolism as an anti-inflammatory strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Prostaglandin-E-2---1--glyceryl-ester, 5MG | Labscoop [labscoop.com]

- 7. Human Metabolome Database: Showing metabocard for Prostaglandin PGE2 glyceryl ester (HMDB0013045) [hmdb.ca]

- 8. A physiological role for endocannabinoid-derived products of cyclooxygenase-2-mediated oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Prostaglandin E2 glycerol ester, an endogenous COX-2 metabolite of 2-arachidonoylglycerol, induces hyperalgesia and modulates NFkappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 glyceryl ester is an endogenous agonist of the nucleotide receptor P2Y6. | Marnett Research Laboratory | Vanderbilt University [lab.vanderbilt.edu]

- 12. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. caymanchem.com [caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 18. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

Prostaglandin E2-1-glyceryl ester-d5: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2-1-glyceryl ester (PGE2-G), and its deuterated analogue PGE2-1-glyceryl ester-d5 (PGE2-G-d5) used for quantification, are bioactive lipids with a multifaceted mechanism of action. Arising from the cyclooxygenase-2 (COX-2) mediated metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), PGE2-G acts as a signaling molecule through two distinct pathways: direct receptor activation and indirect action via its hydrolysis to prostaglandin E2 (PGE2). This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Introduction

Prostaglandin E2-1-glyceryl ester (PGE2-G) is an endogenous prostanoid that has garnered significant interest due to its biological activities, particularly in the realms of nociception and immunomodulation.[1] Unlike canonical prostaglandins (B1171923) derived from arachidonic acid, PGE2-G is synthesized from the endocannabinoid 2-AG, placing it at the intersection of the endocannabinoid and eicosanoid signaling pathways.[2][3] The deuterated form, PGE2-1-glyceryl ester-d5, serves as an essential internal standard for its accurate quantification in biological matrices by mass spectrometry.[4][5] This document outlines the current understanding of PGE2-G's mechanism of action.

Biosynthesis of Prostaglandin E2-1-glyceryl ester

PGE2-G is not a product of the classical arachidonic acid cascade. Instead, its precursor is the endocannabinoid 2-arachidonoylglycerol (2-AG). The biosynthesis proceeds as follows:

-

Oxygenation by COX-2: 2-AG is oxygenated by cyclooxygenase-2 (COX-2) to form the intermediate prostaglandin H2-glyceryl ester (PGH2-G).[2][6]

-

Isomerization: PGH2-G is then converted by specific prostaglandin H2 isomerases into various prostaglandin glyceryl esters, including PGE2-G.[3]

-

Equilibration: The initially formed 2-glyceryl ester of PGE2 rapidly equilibrates to the more thermodynamically stable 1-glyceryl ester isomer.[3][4]

This pathway highlights a critical role for COX-2 in converting the typically anti-nociceptive 2-AG into a pro-nociceptive mediator.[1]

Figure 1: Biosynthesis of PGE2-1-glyceryl ester from 2-AG.

Mechanism of Action

The biological effects of PGE2-G are mediated through a dual mechanism: direct engagement of cell surface receptors and indirect action following its metabolic conversion to PGE2.

Direct Mechanism of Action

PGE2-G directly activates G-protein coupled receptors (GPCRs) to initiate intracellular signaling cascades. While initially identified as a ligand for the cannabinoid receptor 1 (CB1), more recent evidence points to the P2Y6 nucleotide receptor as a primary target.[7]

The direct signaling pathway involves:

-

Receptor Binding: PGE2-G binds to and activates Gq-coupled receptors, such as P2Y6.

-

PLC Activation: This leads to the activation of phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid and transient release of stored calcium (Ca2+) into the cytoplasm.[8]

-

PKC and ERK Activation: The increase in intracellular Ca2+ and DAG activates Protein Kinase C (PKC), which in turn can lead to the phosphorylation and activation of downstream targets, including the extracellular signal-regulated kinases (ERK1/2).[2][8]

This direct pathway is responsible for effects such as the modulation of macrophage activity and synaptic transmission.[2][8]

Figure 2: Direct signaling pathway of PGE2-1-glyceryl ester.

Indirect Mechanism of Action via Hydrolysis to PGE2

PGE2-G can be rapidly hydrolyzed by esterases in certain biological environments, such as plasma, to yield PGE2 and glycerol (B35011).[7] The resulting PGE2 is a well-characterized pro-inflammatory and pain-sensitizing molecule that acts on its own family of four GPCR subtypes: EP1, EP2, EP3, and EP4.[9]

The signaling pathways for PGE2 are diverse:

-

EP1 Receptor: Coupled to Gαq, its activation leads to increased intracellular Ca2+.[9]

-

EP2 and EP4 Receptors: Coupled to Gαs, their activation increases cyclic AMP (cAMP) levels.[9]

-

EP3 Receptor: Primarily coupled to Gαi, its activation decreases cAMP levels.

A significant portion of the pro-nociceptive effects of PGE2-G is attributed to this hydrolysis and the subsequent action of PGE2 on its receptors in sensory neurons.[1]

Figure 3: Indirect signaling pathway of PGE2-1-glyceryl ester.

Quantitative Data

The following table summarizes key quantitative parameters related to the activity and metabolism of PGE2-G.

| Parameter | Value | Cell Line / System | Reference |

| EC50 (Ca²⁺ Mobilization) | 150 nM | NG108-15 cells | [7] |

| EC50 (Ca²⁺ Mobilization) | ~1.0 pM | RAW264.7 cells | [8] |

| Half-life (t½) | 14 seconds | Rat Plasma | [7] |

| Half-life (t½) | 10 minutes | Human Plasma | [7] |

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure PGE2-G-induced calcium release in RAW264.7 macrophage cells.

Methodology:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Plating: Seed cells in a 96-well, black, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Measurement: Place the plate in a fluorescence microplate reader or a FlexStation. Establish a stable baseline fluorescence reading.

-

Compound Addition: Add varying concentrations of PGE2-G-d5 (or PGE2-G) to the wells.

-

Data Acquisition: Measure the fluorescence intensity kinetically over a period of 3-5 minutes. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Analysis: Determine the peak fluorescence response for each concentration and calculate EC50 values using appropriate software.

NF-κB Activity Assay (Reporter Gene Assay)

This protocol outlines a method to assess the effect of PGE2-G on NF-κB transcriptional activity in RAW264.7 cells.

Methodology:

-

Transfection: Co-transfect RAW264.7 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Plating: After 24 hours, plate the transfected cells in a 96-well plate.

-

Treatment: Treat the cells with different concentrations of PGE2-G-d5 for a specified period (e.g., 6 hours). A positive control, such as lipopolysaccharide (LPS), should be included.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized activity in treated cells to that in vehicle-treated control cells.

Figure 4: Experimental workflow for key in vitro assays.

Conclusion

Prostaglandin E2-1-glyceryl ester-d5, and its endogenous counterpart, are unique signaling lipids that bridge the endocannabinoid and prostanoid systems. Their dual mechanism of action, involving both direct receptor-mediated signaling and indirect effects via hydrolysis to PGE2, allows for a complex and context-dependent range of biological activities. Understanding these intricate pathways is crucial for researchers in pharmacology and drug development, as it presents novel opportunities for therapeutic intervention in pain and inflammation. The data and protocols provided in this guide serve as a foundational resource for advancing the study of this important molecule.

References

- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PGE2 glycerol ester, a COX-2 oxidative metabolite of 2-arachidonoyl glycerol, modulates inhibitory synaptic transmission in mouse hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. Prostaglandin E2 glycerol ester, an endogenous COX-2 metabolite of 2-arachidonoylglycerol, induces hyperalgesia and modulates NFkappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin E2-1-Glyceryl Ester (PGE2-G) as a Cannabinoid Receptor 1 (CB1) Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2-1-glyceryl ester (PGE2-G) is an endogenous lipid mediator formed from the cyclooxygenase-2 (COX-2) metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] While structurally related to prostaglandins, PGE2-G has been identified as a ligand for the cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][3] This technical guide provides a comprehensive overview of the current understanding of PGE2-G's interaction with the CB1 receptor, including its functional effects and the signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize CB1 receptor ligands are also presented to facilitate further research in this area. Notably, while functional data exists, direct binding affinity data for PGE2-G at the CB1 receptor remains to be fully elucidated.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, their endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The CB1 receptor, a key component of this system, is a well-established therapeutic target.[4] Prostaglandin E2-1-glyceryl ester (PGE2-G) emerges as an interesting molecule at the intersection of the endocannabinoid and prostanoid pathways.[1][2] Understanding its specific interactions with the CB1 receptor is essential for elucidating its physiological roles and therapeutic potential. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data for PGE2-G at the CB1 Receptor

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference(s) |

| PGE2-G | Calcium Mobilization | NG108-15 | EC50 | 150 nM | [3] |

Table 1: Quantitative functional data for Prostaglandin E2-1-glyceryl ester (PGE2-G) at the CB1 receptor.

CB1 Receptor Signaling Pathways

The CB1 receptor is a pleiotropically coupled receptor, primarily signaling through the Gi/o family of G-proteins.[5] Activation of the CB1 receptor by an agonist initiates a cascade of intracellular events. While the complete downstream signaling profile of PGE2-G is not fully characterized, its ability to induce calcium mobilization suggests a departure from the canonical Gi/o-mediated pathway. Some effects of PGE2-G have also been shown to be CB1 receptor-independent.

Below are diagrams illustrating the canonical CB1 signaling pathway and a hypothesized pathway for PGE2-G-induced calcium mobilization.

References

The COX-2 Pathway: A Pivotal Route in the Metabolism of 2-Arachidonoylglycerol

An In-depth Technical Guide for Researchers and Drug Development Professionals

The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid in the central nervous system and periphery, is primarily known for its role in activating cannabinoid receptors. However, a significant and increasingly recognized metabolic route for 2-AG involves its oxygenation by cyclooxygenase-2 (COX-2), an enzyme central to inflammatory processes. This pathway generates a novel class of bioactive lipids, the prostaglandin (B15479496) glycerol (B35011) esters (PG-Gs), which possess distinct biological activities and are implicated in a range of physiological and pathological processes, including neuroinflammation and pain.[1][2] This technical guide provides a comprehensive overview of the COX-2 mediated metabolism of 2-AG, focusing on quantitative data, experimental methodologies, and the intricate signaling cascades involved.

The Metabolic Cascade: From 2-AG to Prostaglandin Glycerol Esters

The metabolism of 2-AG by COX-2 mirrors the canonical pathway of arachidonic acid (AA) conversion to prostaglandins (B1171923). COX-2 catalyzes the addition of two molecules of oxygen to 2-AG, forming the unstable intermediate prostaglandin H2 glycerol ester (PGH2-G).[3] This intermediate is then rapidly converted by various prostaglandin synthases into a series of PG-Gs, including prostaglandin E2 glycerol ester (PGE2-G), prostaglandin D2 glycerol ester (PGD2-G), and prostaglandin F2α glycerol ester (PGF2α-G).[4]

The expression of COX-2 is often induced by inflammatory stimuli, suggesting that the production of PG-Gs is heightened during inflammatory conditions.[5] This pathway represents a critical intersection between the endocannabinoid and eicosanoid signaling systems, with the potential for significant cross-talk and regulation.

References

- 1. Frontiers | Therapeutic Effect of the Substrate-Selective COX-2 Inhibitor IMMA in the Animal Model of Chronic Constriction Injury [frontiersin.org]

- 2. A physiological role for endocannabinoid-derived products of cyclooxygenase-2-mediated oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxygenation of the endocannabinoid, 2-arachidonylglycerol, to glyceryl prostaglandins by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin E2-1-glyceryl ester-d5 in Endocannabinoid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2-1-glyceryl ester (PGE2-G) is a biologically active lipid mediator derived from the oxidative metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by the cyclooxygenase-2 (COX-2) enzyme.[1][2] This conversion represents a critical intersection between the endocannabinoid and prostanoid signaling pathways. While endocannabinoids like 2-AG are typically associated with anti-nociceptive and anti-inflammatory effects, PGE2-G exhibits pro-nociceptive properties, inducing hyperalgesia.[1][3][4] Prostaglandin E2-1-glyceryl ester-d5 (PGE2-G-d5) is the deuterated analogue of PGE2-G and serves as an essential internal standard for its accurate quantification in biological matrices by mass spectrometry.[5] This guide provides an in-depth technical overview of PGE2-G-d5's role in endocannabinoid research, focusing on its biochemical origins, signaling pathways, and the methodologies for its use in quantitative analysis and biological assays.

Biosynthesis of Prostaglandin E2-1-glyceryl ester

PGE2-G is not a product of the classical arachidonic acid cascade but rather a downstream metabolite of the endocannabinoid 2-AG.[2] Under conditions of inflammation where COX-2 is upregulated, 2-AG can be utilized as a substrate for this enzyme, leading to the formation of prostaglandin H2 glyceryl ester (PGH2-G).[6] This intermediate is then further metabolized by prostaglandin E synthase to yield PGE2-G.[6][7] The 2-glyceryl ester of PGE2 is initially formed and rapidly equilibrates to the more stable 1-glyceryl ester isomer.[7]

Figure 1. Biosynthetic pathway of PGE2-G from 2-AG.

Signaling Pathway of Prostaglandin E2-1-glyceryl ester

Recent studies have identified the P2Y6 receptor, a G-protein coupled receptor (GPCR), as a high-affinity target for PGE2-G.[1][8] The activation of the P2Y6 receptor by PGE2-G initiates a signaling cascade primarily through Gαq/11 and Gαi/o proteins.[8][9][10] The Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][9] This signaling cascade is distinct from that of classical prostaglandins (B1171923) and endocannabinoids, highlighting a novel mechanism of action for this 2-AG metabolite.[6]

References

- 1. Metabolism of prostaglandin glycerol esters and prostaglandin ethanolamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 4. Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction. | Semantic Scholar [semanticscholar.org]

- 7. Simultaneous UPLC–MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: Minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction [agris.fao.org]

- 8. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2 glyceryl ester is an endogenous agonist of the nucleotide receptor P2Y6 - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin E2-1-glyceryl ester-d5 and its Role in Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2-1-glyceryl ester (PGE2-G) is a biologically active lipid mediator formed through the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by the cyclooxygenase-2 (COX-2) enzyme.[1][2] Unlike its well-studied counterpart, Prostaglandin E2 (PGE2), PGE2-G exhibits unique signaling properties, most notably its ability to induce rapid and transient increases in intracellular calcium concentration ([Ca2+]i). This guide provides an in-depth technical overview of the mechanisms underlying PGE2-G-induced calcium mobilization, the role of its deuterated analog, Prostaglandin E2-1-glyceryl ester-d5 (PGE2-G-d5), and detailed experimental protocols for studying these phenomena.

This compound: A Tool for Quantification

This compound is a stable isotope-labeled version of PGE2-G, where five hydrogen atoms have been replaced with deuterium (B1214612).[3][4] This modification makes it an ideal internal standard for the accurate quantification of endogenous or exogenously applied PGE2-G in biological samples using mass spectrometry (GC-MS or LC-MS).[3][4]

The substitution of hydrogen with the heavier isotope deuterium creates a molecule with a greater mass, allowing it to be distinguished from the non-deuterated form by a mass spectrometer. However, it is important to note that while deuteration can sometimes alter the pharmacokinetic profile of a drug, often leading to a longer half-life due to a slower rate of metabolism, there is currently no publicly available data directly comparing the biological activity, specifically the calcium mobilizing effects, of PGE2-G-d5 with its non-deuterated counterpart.[5][6][7] Therefore, its primary application in research remains as a quantification standard.

Mechanism of PGE2-G-Induced Calcium Mobilization

PGE2-G triggers a distinct signaling cascade that leads to the release of calcium from intracellular stores, a process that is notably absent with PGE2 itself.[1][8] This signaling pathway is independent of the classical prostanoid receptors that PGE2 typically interacts with.[1]

The key steps in PGE2-G-induced calcium mobilization are:

-

Receptor Binding: PGE2-G is believed to interact with a unique, yet to be fully characterized, G protein-coupled receptor (GPCR).[2][9]

-

Phospholipase C β (PLCβ) Activation: Upon receptor binding, the associated G protein activates PLCβ.[1]

-

Inositol 1,4,5-trisphosphate (IP3) Production: Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane, generating two second messengers: IP3 and diacylglycerol (DAG).[1][10]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[1][10]

-

Protein Kinase C (PKC) Activation: The other second messenger, DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to further cellular responses.[1][10]

This signaling cascade has been primarily elucidated in RAW264.7 murine macrophage-like cells.[1][8]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of PGE2-G with prostanoid receptors and its efficacy in inducing calcium mobilization.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| PGE2 | EP1 | 2.5 |

| EP2 | 2.0 | |

| EP3 | 0.3 | |

| EP4 | 0.6 | |

| DP | >10,000 | |

| FP | 10 | |

| IP | 100 | |

| TP | 200 | |

| PGE2-G | EP1 | >10,000 |

| EP2 | >10,000 | |

| EP3 | >10,000 | |

| EP4 | >10,000 | |

| DP | >10,000 | |

| FP | >10,000 | |

| IP | >10,000 | |

| TP | >10,000 | |

| Data from a competitive binding assay using [3H]PGE2. Values for PGE2 are for comparison.[1] |

| Compound | Cell Line | Parameter | Value |

| PGE2-G | NG108-15 | EC50 for Ca2+ mobilization | 150 nM |

Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular calcium concentration in response to PGE2-G stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest (e.g., RAW264.7)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye extrusion)

-

PGE2-G and PGE2-G-d5 (if used for comparative studies)

-

Fluorescence plate reader or microscope capable of ratiometric imaging with excitation at 340 nm and 380 nm, and emission at ~510 nm.

Procedure:

-

Cell Culture: Culture cells to an appropriate confluency (typically 80-90%) in a suitable format (e.g., 96-well black-walled, clear-bottom plates for plate reader assays or on coverslips for microscopy).[11][12]

-

Fura-2 AM Loading Solution: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) in HBSS. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[13]

-

Cell Loading:

-

Wash the cells once with HBSS.

-

Add the Fura-2 AM loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.[12]

-

-

Washing and De-esterification:

-

Calcium Measurement:

-

Place the plate or coverslip in the fluorescence imaging system.

-

Establish a baseline fluorescence reading by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add the stimulus (PGE2-G or other compounds) and continue to record the fluorescence ratio (F340/F380) over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Data can be presented as the change in the 340/380 ratio over time.[11]

Visualizations

Caption: Signaling pathway of PGE2-G-induced calcium mobilization.

Caption: Experimental workflow for a Fura-2 AM calcium mobilization assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The glyceryl ester of prostaglandin E2 mobilizes calcium and activates signal transduction in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Structural determinants for calcium mobilization by prostaglandin E2 and prostaglandin F2alpha glyceryl esters in RAW 264.7 cells and H1819 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium dependency of prostaglandin E2 production in rat glomerular mesangial cells. Evidence that protein kinase C modulates the Ca2+-dependent activation of phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. avantiresearch.com [avantiresearch.com]

- 11. The glyceryl ester of prostaglandin E2 mobilizes calcium and activates signal transduction in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin E2 inhibits sodium transport in rabbit cortical collecting duct by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Endogenous Occurrence of Prostaglandin E2-1-glyceryl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous lipid mediator, Prostaglandin (B15479496) E2-1-glyceryl ester (PGE2-G). It details its biosynthesis, physiological roles, and signaling pathways, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction

Prostaglandin E2-1-glyceryl ester (PGE2-G) is an endogenous signaling molecule derived from the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by the cyclooxygenase-2 (COX-2) enzyme[1][2]. Unlike the classical prostaglandins (B1171923) which are synthesized from arachidonic acid, PGE2-G represents a distinct class of lipid mediators that bridges the endocannabinoid and prostanoid signaling systems[3][4]. Its presence and bioactivity in various physiological and pathological processes, including pain, inflammation, and neuromodulation, have made it a molecule of significant interest in the scientific community[1][4][5]. This guide will delve into the core aspects of PGE2-G, from its formation to its cellular effects.

Biosynthesis and Metabolism

The formation of PGE2-G is intrinsically linked to the activity of COX-2. While both COX-1 and COX-2 enzymes metabolize arachidonic acid to produce prostaglandins, only COX-2 has been shown to efficiently oxygenate 2-AG[2][5].

The biosynthetic pathway begins with the endocannabinoid 2-AG. In the presence of COX-2, 2-AG is converted to the unstable intermediate, prostaglandin H2-glyceryl ester (PGH2-G). Subsequently, specific prostaglandin synthases, such as microsomal prostaglandin E synthase-1 (mPGES-1), catalyze the isomerization of PGH2-G to PGE2-G[2][6]. It is important to note that the initially formed 2-glyceryl ester rapidly equilibrates to the more stable 1-glyceryl ester isomer[7][8].

PGE2-G is subject to rapid metabolism in biological systems. It can be hydrolyzed to prostaglandin E2 (PGE2) and glycerol (B35011) by various hydrolases[1][3]. Studies have shown that PGE2-G has a very short half-life in rat plasma (approximately 14 seconds) but is more stable in human plasma (half-life of about 10 minutes)[9]. Lysophospholipase A2 (LYPLA2) has been identified as a major enzyme responsible for the hydrolysis of PGE2-G in human cancer cells[10].

Biosynthesis and Metabolism of PGE2-G.

Physiological and Pathological Roles

PGE2-G has been demonstrated to play a role in several physiological and pathological processes:

-

Nociception: Intraplantar administration of PGE2-G induces mechanical allodynia and thermal hyperalgesia in rats, suggesting a pro-nociceptive (pain-promoting) role. This is in contrast to the generally anti-nociceptive effects of its precursor, 2-AG[1][4].

-

Immunomodulation: In RAW264.7 macrophage-like cells, PGE2-G modulates the activity of NF-κB, a key transcription factor in the immune response[1][4]. Its effects on immune cells can be complex, with some studies suggesting it inhibits human neutrophil functions through its hydrolysis to PGE2[3].

-

Neuromodulation: PGE2-G has been shown to modulate inhibitory synaptic transmission in hippocampal neurons. It induces a concentration-dependent increase in the frequency of miniature inhibitory postsynaptic currents (mIPSCs), an effect opposite to that of 2-AG[5].

-

Cancer: The enzyme responsible for PGE2-G hydrolysis, LYPLA2, has been studied in the context of cancer cells, suggesting a potential role for PGE2-G signaling in cancer biology[10]. The broader family of prostaglandins, particularly PGE2, is well-known to be involved in cancer progression[11][12][13].

Signaling Pathways

PGE2-G elicits its cellular effects through distinct signaling pathways that appear to be at least partially independent of the classical prostanoid receptors that mediate the actions of PGE2[1].

In RAW264.7 macrophage-like cells, PGE2-G triggers a rapid, concentration-dependent increase in intracellular calcium levels[2][14]. This calcium mobilization is not observed with PGE2 itself. The signaling cascade initiated by PGE2-G involves the production of inositol (B14025) 1,4,5-trisphosphate (IP3), which is a key second messenger for calcium release from intracellular stores[2][5].

Furthermore, PGE2-G activates protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2)[2][5]. The activation of these pathways is dependent on phospholipase C (PLC) and the IP3 receptor[2]. These findings suggest that PGE2-G may act through a unique, yet-to-be-fully-characterized G-protein coupled receptor.

References

- 1. Prostaglandin E2 glycerol ester, an endogenous COX-2 metabolite of 2-arachidonoylglycerol, induces hyperalgesia and modulates NFkappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. A physiological role for endocannabinoid-derived products of cyclooxygenase-2-mediated oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PGE2 glycerol ester, a COX-2 oxidative metabolite of 2-arachidonoyl glycerol, modulates inhibitory synaptic transmission in mouse hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of enzymes involved in the synthesis of prostaglandin E2 in bovine in vitro-produced embryos | Zygote | Cambridge Core [cambridge.org]

- 7. Prostaglandin-E-2---1--glyceryl-ester, 5MG | Labscoop [labscoop.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of the Major Prostaglandin Glycerol Ester Hydrolase in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

Prostaglandin E2-1-glyceryl ester-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Prostaglandin (B15479496) E2-1-glyceryl ester-d5 (PGE2-1-glyceryl ester-d5), a deuterated analog of the endogenous lipid mediator, Prostaglandin E2-1-glyceryl ester (PGE2-1-GE). This document consolidates key information on its physicochemical properties, biological relevance, and experimental applications, with a focus on its use as an internal standard in mass spectrometry-based quantification. Detailed experimental protocols and visual representations of relevant biological pathways are provided to support its application in research and drug development.

Physicochemical Properties

Prostaglandin E2-1-glyceryl ester-d5 is a synthetic, deuterated version of PGE2-1-GE, designed for use as an internal standard in analytical chemistry. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation from the endogenous, non-deuterated form during mass spectrometric analysis. While a specific CAS number for the d5 variant is not publicly available, the non-deuterated form is registered under CAS number 37497-47-5.

Table 1: Physicochemical Data of this compound and its Non-Deuterated Analog

| Property | This compound | Prostaglandin E2-1-glyceryl ester |

| Synonyms | PGE2-1-glyceryl ester-d5 | PGE2-1-glyceryl ester, PGE2-G |

| CAS Number | Not available | 37497-47-5[1] |

| Molecular Formula | C₂₃H₃₃D₅O₇[2] | C₂₃H₃₈O₇[1] |

| Molecular Weight | 431.6 g/mol [2] | 426.6 g/mol [1] |

| Purity | ≥99% deuterated forms (d₁-d₅)[2] | ≥98% |

| Formulation | A solution in acetonitrile[2] | A 10 mg/ml solution in ethanol[1] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 100 µg/ml[2] | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 100 µg/ml[1] |

Biological Context and Activity

Prostaglandin E2-1-glyceryl ester is a metabolite of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG).[3] It is formed through the action of cyclooxygenase-2 (COX-2), an enzyme prominently involved in inflammatory processes.[3] This positions PGE2-1-GE at the crossroads of the endocannabinoid and prostaglandin signaling systems.

The biological activity of PGE2-1-GE is an area of active investigation. Studies have shown that it can induce hyperalgesia (increased sensitivity to pain) and modulate the activity of NF-κB, a key transcription factor in the immune response. Its effects are partially mediated by its hydrolysis to Prostaglandin E2 (PGE2), which then acts on prostanoid receptors (EP1-4). However, evidence also suggests that PGE2-1-GE may have intrinsic activity through a yet-to-be-identified receptor.

Signaling and Metabolic Pathways

Biosynthesis of Prostaglandin E2-1-glyceryl ester

PGE2-1-GE is synthesized from 2-AG, a key endocannabinoid. The synthesis of 2-AG itself originates from membrane phospholipids. The primary pathway involves the sequential action of phospholipase C (PLC) and diacylglycerol lipase (B570770) (DAGL).[3] Once formed, 2-AG can be metabolized by COX-2 to produce prostaglandin glycerol esters, including PGE2-1-GE.[3]

Prostaglandin E2 Signaling

As a precursor to PGE2, the biological effects of PGE2-1-GE are closely linked to the downstream signaling of PGE2. PGE2 exerts its diverse physiological and pathological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors couple to different intracellular signaling cascades, leading to a wide range of cellular responses.

Experimental Protocols

Quantification of Prostaglandin E2-1-glyceryl ester by LC-MS/MS

The primary application of PGE2-1-glyceryl ester-d5 is as an internal standard for the accurate quantification of endogenous PGE2-1-GE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of PGE2-1-GE in a biological matrix (e.g., cell culture supernatant, plasma, tissue homogenate).

Materials:

-

This compound (internal standard)

-

Biological sample

-

Organic solvents (e.g., hexane, ethyl acetate (B1210297), acetonitrile (B52724), methanol)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a known amount of this compound.

-

For cell culture supernatants, spike the internal standard directly into the medium.[4]

-

For plasma or tissue homogenates, perform a protein precipitation step (e.g., with cold acetone) followed by centrifugation.

-

Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., 1 M citric acid or 2N HCl).[4]

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the prepared sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

-

Elute the prostaglandins (B1171923) and their glyceryl esters with a more polar solvent (e.g., ethyl acetate or a mixture of ethyl acetate and methanol).

-

-

Sample Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of methanol and ammonium (B1175870) acetate buffer).[4]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 reversed-phase column with a gradient elution of acetonitrile and water containing a small amount of formic acid.[5]

-

Perform mass spectrometric detection using multiple reaction monitoring (MRM) in negative ion mode.

-

Monitor specific precursor-to-product ion transitions for both PGE2-1-GE and PGE2-1-glyceryl ester-d5.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the non-deuterated analyte to the peak area of the deuterated internal standard against the concentration of the non-deuterated analyte.

-

Determine the concentration of PGE2-1-GE in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

In Vitro COX-2 Activity Assay

This protocol describes a general method to assess the activity of COX-2, the enzyme responsible for the synthesis of PGE2-1-GE from 2-AG.

Objective: To measure the enzymatic activity of COX-2.

Materials:

-

Purified recombinant COX-2 enzyme

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Heme cofactor

-

Substrate: 2-arachidonoyl glycerol (2-AG) or arachidonic acid

-

Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the prostaglandin product)

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the COX-2 enzyme in the reaction buffer containing heme.

-

Prepare a solution of the substrate (2-AG or arachidonic acid).

-

-

Enzyme Reaction:

-

In a 96-well plate, add the reaction buffer and the COX-2 enzyme solution.

-

To test for inhibition, pre-incubate the enzyme with the test compound.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

-

Detection:

-

Stop the reaction (e.g., by adding a strong acid).

-

Add the detection reagent and incubate to allow for color or fluorescence development.

-

-

Measurement:

-

Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the enzyme activity based on the change in signal over time, corrected for the background signal from a no-enzyme control.

-

Conclusion

This compound is an essential tool for researchers studying the intersection of the endocannabinoid and prostaglandin systems. Its use as an internal standard enables the precise and accurate quantification of its endogenous counterpart, PGE2-1-GE, which is crucial for understanding its physiological and pathological roles. The provided technical information and experimental protocols serve as a valuable resource for scientists and drug development professionals working in areas such as inflammation, pain, and neuroscience.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Prostaglandin E2-1-glyceryl ester-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2-1-glyceryl ester (PGE2-1-GE) is a bioactive lipid formed through the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by cyclooxygenase-2 (COX-2).[1] Given its biological relevance in inflammation and pain signaling, accurate quantification in various biological matrices is crucial.[2][3] Prostaglandin E2-1-glyceryl ester-d5 (PGE2-1-GE-d5) is a deuterated analog intended for use as an internal standard in mass spectrometry-based quantification of PGE2-1-GE.[4] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively corrects for variability in sample preparation and matrix effects.[5]

These application notes provide a detailed protocol for the quantification of PGE2-1-GE using PGE2-1-GE-d5 as an internal standard, along with information on the relevant signaling pathways of its hydrolysis product, Prostaglandin E2 (PGE2).

Quantitative Data Summary

The following tables summarize the typical performance characteristics of LC-MS/MS methods for the analysis of prostaglandins (B1171923) and related compounds. While specific data for PGE2-1-glyceryl ester is limited in publicly available literature, the data for PGE2 provides a reasonable proxy for expected performance.

| Parameter | Typical Value | Reference |

| Linearity (r²) | >0.999 | [6] |

| Limit of Detection (LOD) | 20 pg/mL | [6] |

| Limit of Quantification (LOQ) | 100 pg/mL | [6] |

| Inter-day Coefficient of Variation (%CV) | <5% | [6] |

| Intra-day Coefficient of Variation (%CV) | <5% | [6] |

| Recovery | 77.0 ± 3.0% to 92.0 ± 4.9% | [6] |

Table 1: Typical LC-MS/MS Method Performance for Prostaglandin Analysis.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Prostaglandin E2 (PGE2) | 351.2 | 189.5 | |

| Prostaglandin E2-d4 (PGE2-d4) | 355.2 | 275.5 |

Table 2: Example MRM Transitions for Prostaglandin E2 and its Deuterated Internal Standard. Note: These transitions for PGE2 can serve as a starting point for the optimization of PGE2-1-glyceryl ester analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of prostaglandins and related compounds from biological fluids (e.g., cell culture supernatants, plasma).

Materials:

-

C18 reverse-phase SPE columns

-

Methanol

-

Ethyl acetate (B1210297)

-

Deionized water

-

2N HCl

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Acidification: Acidify the sample to a pH of approximately 3.5 with 2N HCl. This step is crucial for the efficient retention of prostaglandins on the C18 column.

-

Column Conditioning: Condition the C18 SPE column by washing with 10 mL of ethanol followed by 10 mL of deionized water.

-

Sample Loading: Apply the acidified sample to the conditioned SPE column.

-

Washing: Wash the column with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane to remove non-polar impurities.

-

Elution: Elute the prostaglandins from the column with 10 mL of ethyl acetate.

-

Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the development of an LC-MS/MS method for PGE2-1-glyceryl ester. Optimization will be required for specific instrumentation and applications.

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: 95% B

-

7.1-10 min: 30% B (re-equilibration)

-

-

Column Temperature: 50 °C

-

Injection Volume: 2 µL

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM) Transitions: As a starting point, the MRM transitions for PGE2 and its deuterated standard can be adapted (see Table 2). The precursor ion for PGE2-1-glyceryl ester will be its [M-H]⁻ ion. Product ions will need to be determined by infusing a standard solution and performing a product ion scan.

-

Source Temperature: 350 °C

-

IonSpray Voltage: -4200 V

-

Gas 1 (Nebulizer Gas): 8 L/min

-

Curtain Gas: 11 L/min

Visualizations

Caption: Workflow for quantifying PGE2-1-glyceryl ester.

References

- 1. Simultaneous analysis of prostaglandin glyceryl esters and prostaglandins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of PGE2-1-glyceryl ester using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2-1-glyceryl ester (PGE2-G) is a bioactive lipid formed through the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by cyclooxygenase-2 (COX-2). Unlike its more extensively studied counterpart, prostaglandin E2 (PGE2), PGE2-G exhibits unique signaling properties, notably the mobilization of intracellular calcium and activation of protein kinase C (PKC), suggesting a distinct pharmacological profile.[1] Accurate quantification of PGE2-G in biological matrices is crucial for understanding its physiological and pathological roles, particularly in inflammation, pain, and immunomodulation. This application note provides a detailed protocol for the sensitive and selective quantification of PGE2-1-glyceryl ester using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of PGE2-1-glyceryl ester

PGE2-1-glyceryl ester initiates a distinct signaling cascade compared to PGE2. Upon binding to its putative receptor, it activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and together with DAG, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate and activate downstream targets, including the Extracellular signal-regulated kinase (ERK), which is a key component of the Mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various cellular responses.

Caption: Signaling pathway of PGE2-1-glyceryl ester.

Experimental Workflow

The quantification of PGE2-1-glyceryl ester from biological samples involves several key steps, including sample preparation with the addition of an internal standard, solid-phase extraction for purification and concentration, followed by LC-MS/MS analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Caption: Experimental workflow for PGE2-1-glyceryl ester quantification.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the validation of the LC-MS/MS method for PGE2-1-glyceryl ester, based on methodologies described for similar compounds.[2]

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Limit of Quantification (LOQ) | 25 fmol on-column |

| Analyte Recovery | >43% |

| Inter-day Precision (%CV) | <15% |

| Intra-day Precision (%CV) | <10% |

| Accuracy (% bias) | ±15% |

Experimental Protocols

Materials and Reagents

-

PGE2-1-glyceryl ester standard (Cayman Chemical or equivalent)

-

PGE2-d4-1-glyceryl ester internal standard (Cayman Chemical or equivalent)[3]

-

LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., cell culture supernatant, plasma)

Sample Preparation

-

Sample Collection: Collect biological samples and immediately add a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo formation of prostaglandins (B1171923). Store samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw samples on ice. To 500 µL of sample, add the internal standard, PGE2-d4-1-glyceryl ester, to a final concentration of 1 ng/mL.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the sample onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

-

Elute the analyte with 5 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-2 min: 20% B

-

2-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 20% B and equilibrate

-

-

Injection Volume: 10 µL

Mass Spectrometry (MS) Conditions:

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PGE2-1-glyceryl ester | 427.3 | [Fragment 1] | [Optimized Value] |

| [Fragment 2] | [Optimized Value] | ||

| PGE2-d4-1-glyceryl ester (IS) | 431.3 | [Fragment 1] | [Optimized Value] |

| [Fragment 2] | [Optimized Value] |

Note: The specific product ions and collision energies should be optimized by infusing the analytical standards into the mass spectrometer.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The concentration of PGE2-1-glyceryl ester in the unknown samples is then determined from this calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of PGE2-1-glyceryl ester using LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, offers the high sensitivity and selectivity required for the accurate measurement of this important lipid mediator in complex biological matrices. This will enable researchers to further investigate the role of PGE2-1-glyceryl ester in health and disease.

References

Application Notes and Protocols for the Analysis of PGE2-1-Glyceryl Ester by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2-1-glyceryl ester (PGE2-1-glyceryl ester) is a bioactive lipid mediator derived from the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by cyclooxygenase-2 (COX-2).[1][2][3] It plays a significant role in various physiological and pathological processes, including calcium mobilization, signal transduction, pain, and inflammation.[1][2][3] Accurate and sensitive quantification of PGE2-1-glyceryl ester is crucial for understanding its biological functions and for the development of novel therapeutics.

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a more commonly employed and sensitive technique for the analysis of prostaglandin glyceryl esters without the need for derivatization, this document outlines a proposed gas chromatography-mass spectrometry (GC-MS) method.[4][5] It is important to note that the analysis of prostaglandins (B1171923) by GC-MS presents challenges due to their low volatility and the requirement for derivatization, which can increase the molecular weight of the analyte.[6] The following protocol is a general guideline based on established methods for other prostaglandins and related compounds and would require thorough validation for the specific analysis of PGE2-1-glyceryl ester.

Signaling Pathway of PGE2-1-Glyceryl Ester

PGE2-1-glyceryl ester exerts its biological effects by initiating a distinct signaling cascade. Upon binding to its putative receptor, it triggers a rapid increase in intracellular calcium levels.[1][2] This is followed by the activation of phospholipase C beta (PLCβ), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3). IP3, in turn, stimulates the release of calcium from intracellular stores. The elevated calcium levels, along with diacylglycerol (DAG) produced by PLCβ, activate protein kinase C (PKC). Activated PKC then phosphorylates and activates downstream targets, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) within the mitogen-activated protein kinase (MAPK) pathway.[1][2] This signaling cascade ultimately modulates cellular processes such as gene expression and inflammatory responses.

Caption: Signaling pathway of PGE2-1-glyceryl ester.

Proposed GC-MS Method for PGE2-1-Glyceryl Ester Analysis

This section details a hypothetical experimental protocol for the quantification of PGE2-1-glyceryl ester using GC-MS. This protocol requires optimization and validation.

Experimental Workflow

Caption: General experimental workflow for GC-MS analysis.

Sample Preparation

-